3-Chloro-2,4,5,6-tetrafluoropyridine
Overview
Description
3-Chloro-2,4,5,6-tetrafluoropyridine is a fluorinated pyridine derivative that is of interest due to its potential applications in various chemical syntheses. While the provided papers do not directly discuss 3-Chloro-2,4,5,6-tetrafluoropyridine, they do provide insights into closely related compounds and their synthesis, molecular structures, and chemical reactions, which can be informative for understanding the properties and reactivity of 3-Chloro-2,4,5,6-tetrafluoropyridine.
Synthesis Analysis
The synthesis of related fluorinated pyridines often involves the use of halogenated precursors and fluorination agents. For instance, 2,3-Difluoro-5-chloropyridine is prepared from 2,3,5-trichloropyridine using potassium fluoride in the presence of a phase transfer catalyst under specific reaction conditions, including temperature and time . Similarly, the synthesis of nickel complexes with 3-chlorotetrafluoropyridine as a ligand demonstrates the formation of complexes that can be further reacted to yield substituted tetrafluoropyridines . These methods may be adaptable for the synthesis of 3-Chloro-2,4,5,6-tetrafluoropyridine.
Molecular Structure Analysis
The molecular structure of fluorinated pyridines is characterized by the presence of fluorine atoms, which can significantly influence the electronic properties of the molecule. For example, in the case of tetrahydro-1H-pyrazolo[4,3-c]pyridines, the molecular conformations and hydrogen bonding patterns are affected by the substituents, including fluorine-containing groups . These structural considerations are relevant to understanding the molecular geometry and potential reactivity of 3-Chloro-2,4,5,6-tetrafluoropyridine.
Chemical Reactions Analysis
Fluorinated pyridines participate in various chemical reactions, often facilitated by their electronic properties. The synthesis of 3-methyltetrafluoropyridine from a nickel complex with 3-chlorotetrafluoropyridine illustrates the potential for C-C coupling reactions to generate substituted pyridines . Additionally, the reactivity of 2,3,5,6-tetrafluoro-4-iodopyridine with different nucleophiles indicates the susceptibility of such compounds to nucleophilic substitution reactions, which could be relevant for the chemical transformations of 3-Chloro-2,4,5,6-tetrafluoropyridine .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated pyridines are influenced by the strong electronegativity of fluorine atoms, which can affect the acidity, reactivity, and stability of the molecule. The papers provided do not directly discuss the properties of 3-Chloro-2,4,5,6-tetrafluoropyridine, but the studies on related compounds suggest that such molecules are likely to have unique reactivity patterns due to the presence of multiple fluorine atoms and a chloro substituent .
Scientific Research Applications
Agrochemical Industry
- Field : Agrochemical Industry
- Application : 3-Chloro-2,4,5,6-tetrafluoropyridine derivatives, also known as trifluoromethylpyridines (TFMP), are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Results : The use of TFMP derivatives in the agrochemical industry has led to effective crop protection from pests .
Pharmaceutical Industry
- Field : Pharmaceutical Industry
- Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Results : The use of TFMP derivatives in the pharmaceutical industry has led to the development of effective treatments for various conditions .
Rubber Industry
- Field : Rubber Industry
- Application : Fluorine-containing aromatic compounds, such as 3-Chloro-2,4,5,6-tetrafluoropyridine, have been used in the rubber industry .
- Results : The use of fluorine-containing aromatic compounds in the rubber industry has led to the development of various rubber products .
Dye Industry
- Field : Dye Industry
- Application : Fluorine-containing aromatic compounds, such as 3-Chloro-2,4,5,6-tetrafluoropyridine, have been used in the dye industry .
- Results : The use of fluorine-containing aromatic compounds in the dye industry has led to the development of various dyes .
Synthesis of Fluorinated Pyridines
- Field : Organic Chemistry
- Application : 3-Chloro-2,4,5,6-tetrafluoropyridine is used in the synthesis of fluorinated pyridines . These fluorinated pyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
- Results : The use of 3-Chloro-2,4,5,6-tetrafluoropyridine in the synthesis of fluorinated pyridines has led to the development of various fluorinated pyridines with potential applications in various fields .
Preparation of Highly Substituted Pyridine Derivatives
- Field : Organic Chemistry
- Application : 3-Chloro-2,4,5,6-tetrafluoropyridine is used in the preparation of highly substituted pyridine derivatives . These derivatives are important materials in organic chemistry, biochemistry, and pharmaceutical chemistry .
- Results : The use of 3-Chloro-2,4,5,6-tetrafluoropyridine in the preparation of highly substituted pyridine derivatives has led to the development of various organic compounds with potential applications in various fields .
Safety And Hazards
properties
IUPAC Name |
3-chloro-2,4,5,6-tetrafluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5ClF4N/c6-1-2(7)3(8)5(10)11-4(1)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUZMYHSICIOQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169628 | |
Record name | Pyridine, 3-chloro-2,4,5,6-tetrafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,4,5,6-tetrafluoropyridine | |
CAS RN |
1735-84-8 | |
Record name | Pyridine, 3-chloro-2,4,5,6-tetrafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001735848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 3-chloro-2,4,5,6-tetrafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2,4,5,6-tetrafluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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